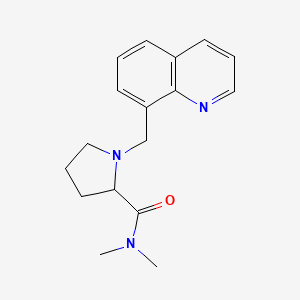
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide, also known as DMQX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMQX is a potent and selective antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. In
Mécanisme D'action
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor and preventing the binding of glutamate, the endogenous ligand for the receptor. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
The inhibition of the AMPA receptor by N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has several biochemical and physiological effects. For example, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can block the induction of LTP, which is important for learning and memory. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can also prevent the excitotoxicity that is associated with the overactivation of glutamate receptors, which can lead to neuronal damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of the receptor function. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide is also relatively stable and can be stored for long periods of time. However, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has some limitations. It is a synthetic compound that may not fully replicate the effects of endogenous ligands. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can also have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can be used to investigate the mechanisms underlying the pathogenesis of these diseases and to identify potential therapeutic targets. Another area of interest is the development of more selective and potent antagonists of the AMPA receptor. This can lead to the development of new drugs for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of quinoline-8-carboxaldehyde with pyrrolidine and dimethylamine. The resulting product is then subjected to further reactions to form N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide. The synthesis of N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. For example, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has been used to investigate the involvement of AMPA receptors in the formation of long-term potentiation (LTP), a process that is crucial for learning and memory. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has also been used to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-19(2)17(21)15-9-5-11-20(15)12-14-7-3-6-13-8-4-10-18-16(13)14/h3-4,6-8,10,15H,5,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFWDKQSRIXCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

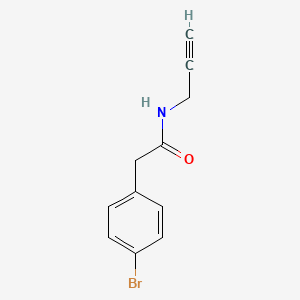

![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)

![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)

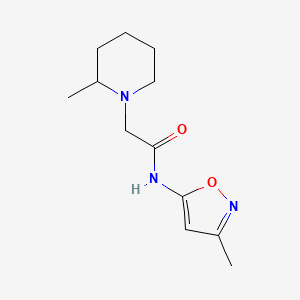
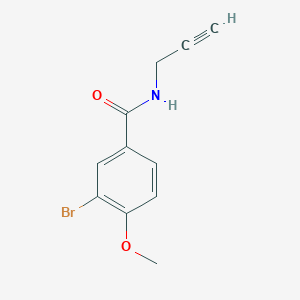

![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7457560.png)

![1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7457568.png)
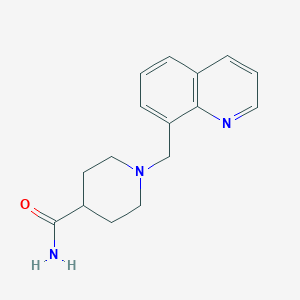
![6-[[Cycloheptyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457597.png)